molecular formula C2H5N2NaO2 B1343470 Sodium hydrazinoacetate CAS No. 94107-53-6

Sodium hydrazinoacetate

Cat. No. B1343470
CAS RN: 94107-53-6
M. Wt: 112.06 g/mol
InChI Key: RJWQDSMAOLFRGR-UHFFFAOYSA-M
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Description

Sodium hydrazinoacetate (NHA) is an organic compound that is used in a variety of scientific experiments and laboratory applications. It is a white crystalline solid which is soluble in water, methanol, and ethanol. NHA is a versatile compound that has numerous biochemical and physiological effects, and is used in the synthesis of many other compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Sodium hydrazinoacetate involves the reaction between hydrazine hydrate and chloroacetic acid. The reaction is carried out in an aqueous medium and requires the addition of sodium hydroxide to neutralize the resulting acid.

Starting Materials
Hydrazine hydrate, Chloroacetic acid, Sodium hydroxide, Wate

Reaction
Add hydrazine hydrate to a reaction flask, Slowly add chloroacetic acid to the reaction flask while stirring, Heat the reaction mixture to 80-90°C for 4-5 hours, Cool the reaction mixture to room temperature, Add sodium hydroxide to the reaction mixture to neutralize any remaining acid, Filter the resulting solution to obtain Sodium hydrazinoacetate, Wash the product with water and dry it in a desiccato

Scientific Research Applications

Sodium hydrazinoacetate is used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, the study of the effects of drugs on the body, and the study of the effects of radiation on cells. Sodium hydrazinoacetate is also used in the synthesis of drugs, including antifungal agents, antibiotics, and antiviral agents.

Mechanism Of Action

Sodium hydrazinoacetate is an organic compound that acts as an inhibitor of enzymes, including proteases and phosphatases. It is also an inhibitor of the enzyme acetyltransferase, which is involved in the synthesis of proteins. Sodium hydrazinoacetate also acts as a substrate for the enzyme kinase, which is involved in the synthesis of proteins.

Biochemical And Physiological Effects

Sodium hydrazinoacetate has numerous biochemical and physiological effects. It has been shown to inhibit the release of dopamine from neurons, which can lead to an increase in the level of dopamine in the brain. Sodium hydrazinoacetate also inhibits the enzyme acetyltransferase, which is involved in the synthesis of proteins. In addition, Sodium hydrazinoacetate has been shown to inhibit the enzyme kinase, which is involved in the synthesis of proteins.

Advantages And Limitations For Lab Experiments

Sodium hydrazinoacetate is a versatile compound that has numerous advantages for use in lab experiments. It is soluble in water, methanol, and ethanol, which makes it easy to use in a variety of experiments. In addition, it is an inhibitor of enzymes, which makes it useful for studying the effects of drugs and radiation on cells. However, Sodium hydrazinoacetate can also be toxic if ingested in large amounts, and it can be difficult to control the concentration in experiments.

Future Directions

Sodium hydrazinoacetate has a variety of potential future applications. It could be used to study the effects of drugs on the body, to study the effects of radiation on cells, and to study the effects of enzymes on the synthesis of proteins. In addition, Sodium hydrazinoacetate could be used to synthesize drugs, such as antifungal agents, antibiotics, and antiviral agents. Finally, Sodium hydrazinoacetate could be used to study the effects of environmental contaminants on organisms.

properties

IUPAC Name

sodium;2-hydrazinylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2.Na/c3-4-1-2(5)6;/h4H,1,3H2,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWQDSMAOLFRGR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])NN.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240532
Record name Sodium hydrazinoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium hydrazinoacetate

CAS RN

94107-53-6
Record name Sodium hydrazinoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094107536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrazinoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrazinoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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